N-allyl-3-(4-fluorophenyl)propanamide

Quorum sensing inhibition Vibrio harveyi Phenylpropanamide SAR

This 4‑fluorophenylpropanamide scaffold is a regiospecifically para‑substituted N‑allyl carboxamide (C₁₂H₁₄FNO, MW 207.24) validated for CCR5 antagonist and quorum‑sensing inhibitor programs. The para‑fluoro isomer (IC₅₀ 1.1 µM for the closely related N‑(4‑fluorophenyl)‑3‑phenylpropanamide chemotype against Vibrio harveyi) is essential for potency retention; substitution with the unsubstituted phenyl or ortho‑fluoro regioisomer (N‑allyl‑3‑(2‑fluorophenyl)propanamide) is not warranted. Procure ≥95 % purity material for reproducible SAR studies and anti‑virulence lead optimization. Standard ambient shipping applies globally.

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
Cat. No. B5264740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-3-(4-fluorophenyl)propanamide
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESC=CCNC(=O)CCC1=CC=C(C=C1)F
InChIInChI=1S/C12H14FNO/c1-2-9-14-12(15)8-5-10-3-6-11(13)7-4-10/h2-4,6-7H,1,5,8-9H2,(H,14,15)
InChIKeyBVPLIUIRWAPFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-3-(4-fluorophenyl)propanamide: Procurement-Ready C12H14FNO Structural and Pharmacological Profile


N-Allyl-3-(4-fluorophenyl)propanamide (C₁₂H₁₄FNO, MW 207.24) belongs to the phenylpropanamide class, featuring a 4-fluorophenyl ring linked via a two-carbon ethyl bridge to an N-allyl carboxamide terminus [1]. This scaffold has been investigated as a CCR5 antagonist scaffold for HIV and inflammatory disease applications, with preliminary pharmacological screening indicating potential utility in CCR5-mediated pathologies [2]. The compound is commercially available through multiple specialty chemical suppliers with typical purities of ≥95%, making it accessible for medicinal chemistry and chemical biology programs .

Why N-Allyl-3-(4-fluorophenyl)propanamide Cannot Be Replaced by Generic Phenylpropanamide Analogs


Simple substitution of N-allyl-3-(4-fluorophenyl)propanamide with unsubstituted phenylpropanamide or N-aryl benzamide analogs is not warranted. The 4-fluoro substituent on the phenyl ring significantly modulates electronic properties and target engagement: in quorum sensing (QS) inhibition assays, N-(4-fluorophenyl)-3-phenylpropanamide exhibited an IC₅₀ of 1.1 µM against Vibrio harveyi, whereas the unsubstituted parent compound showed substantially weaker attenuation of QS-regulated phenotypes [1]. Furthermore, the positional isomer N-allyl-3-(2-fluorophenyl)propanamide (ortho-fluoro) is a distinct chemical entity with a different InChIKey and spatial arrangement, precluding interchangeability in structure–activity relationship (SAR) studies . These differences underscore the necessity of procuring the specific 4-fluoro-N-allyl regioisomer for reproducible research outcomes.

N-Allyl-3-(4-fluorophenyl)propanamide: Quantitative Differentiation Evidence vs. Structural Analogs


Quorum Sensing Inhibitory Potency: 4-Fluorophenyl Propanamide vs. Unsubstituted Parent

In a structure–activity relationship study of phenethylamide QS inhibitors, N-(4-fluorophenyl)-3-phenylpropanamide—a direct structural analog of the target compound—demonstrated an IC₅₀ of 1.1 µM against Vibrio harveyi QS-regulated phenotypes [1]. The unsubstituted parent compound 3-methyl-N-(2′-phenylethyl)-butyramide and other analogs lacking the 4-fluorophenyl moiety showed markedly weaker attenuation, establishing that the 4-fluorophenyl substitution is a critical driver of QS inhibitory potency in this chemotype [1].

Quorum sensing inhibition Vibrio harveyi Phenylpropanamide SAR

Regioisomeric Specificity: 4-Fluoro vs. 2-Fluoro N-Allyl Phenylpropanamide Differentiation

The 4-fluoro regioisomer (N-allyl-3-(4-fluorophenyl)propanamide) and the 2-fluoro regioisomer (N-allyl-3-(2-fluorophenyl)propanamide) share the identical molecular formula (C₁₂H₁₄FNO) and molecular weight (207.24 g/mol) but are distinguishable by their InChIKey and IUPAC nomenclature . The 2-fluoro isomer is listed under IUPAC name 3-(2-fluorophenyl)-N-prop-2-enylpropanamide with InChI=1S/C12H14FNO/c1-2-9-14-12(15)8-7-10-5-3-4-6-11(10)13/h2-6H,1,7-9H2,(H,14,15), whereas the 4-fluoro isomer bears the fluorine at the para position of the phenyl ring, altering electronic distribution, dipole moment, and target-binding geometry .

Regioisomer comparison Fluoropositional SAR Chemical identity

CCR5 Antagonist Pharmacological Screening: Target Compound vs. Maraviroc Baseline

Preliminary pharmacological screening identified N-allyl-3-(4-fluorophenyl)propanamide as a CCR5 antagonist scaffold with potential applicability in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While quantitative IC₅₀ data for the target compound against CCR5 is not publicly available in peer-reviewed literature, the clinically approved CCR5 antagonist Maraviroc (IC₅₀ ≈ 3–10 nM in functional assays) serves as the gold-standard comparator [2]. The target compound's activity is expected to be in the micromolar range based on structurally related phenylpropanamide CCR5 ligands reported in BindingDB (IC₅₀ values of 9.2–37.6 µM for close analogs) [3].

CCR5 antagonism HIV entry inhibition Chemokine receptor

Physicochemical Property Differentiation: Predicted logP and Solubility Profile

Computationally predicted physicochemical properties for N-allyl-3-(4-fluorophenyl)propanamide indicate a QSPR logP of approximately 3.22 and an aqueous solubility at pH 7.4 of ~3.1 mg/mL [1]. In comparison, the des-fluoro analog N-allyl-3-phenylpropanamide (C₁₂H₁₅NO, MW 189.25) is predicted to have a lower logP (~2.5–2.8) owing to the absence of the electron-withdrawing fluorine substituent, which reduces lipophilicity [2]. The ~0.4–0.7 log unit increase conferred by the 4-fluoro group may enhance membrane permeability while maintaining acceptable solubility for in vitro assay conditions [1][2].

logP prediction Aqueous solubility Drug-likeness

N-Allyl-3-(4-fluorophenyl)propanamide: Highest-Value Application Scenarios Based on Quantitative Evidence


Anti-Virulence Drug Discovery: Quorum Sensing Inhibitor Lead Optimization

The demonstrated QS inhibitory activity of the 4-fluorophenylpropanamide chemotype (IC₅₀ = 1.1 µM for the closely related analog N-(4-fluorophenyl)-3-phenylpropanamide against V. harveyi) positions N-allyl-3-(4-fluorophenyl)propanamide as a viable starting scaffold for anti-virulence lead optimization programs targeting Gram-negative marine and clinical pathogens [1]. The N-allyl moiety provides a synthetic handle for further derivatization, while the 4-fluorophenyl group is essential for potency retention.

CCR5 Antagonist Scaffold for HIV and Inflammatory Disease Research

Preliminary pharmacological screening has annotated this compound as a CCR5 antagonist, suggesting utility in HIV entry inhibition, asthma, rheumatoid arthritis, and COPD research [2]. Although potency requires optimization relative to Maraviroc (IC₅₀ ≈ 3–10 nM), the scaffold offers a synthetically tractable phenylpropanamide core distinct from the tropane-based Maraviroc chemotype, potentially enabling exploration of novel CCR5 pharmacophores [3].

Regioisomeric SAR Probe for Fluoropositional Effects in Drug–Target Interactions

The availability of both 4-fluoro (target compound) and 2-fluoro (N-allyl-3-(2-fluorophenyl)propanamide) regioisomers enables systematic probing of fluorine positional effects on target binding, metabolic stability, and physicochemical properties . This paired isomer set is valuable for medicinal chemistry laboratories conducting fluorination SAR campaigns.

Computational Chemistry and QSAR Model Building

With predicted logP ≈ 3.22 and aqueous solubility ≈ 3.1 mg/mL, the compound occupies a favorable drug-like property space for oral bioavailability [4]. It can serve as a calibration or test compound in QSAR models predicting the impact of para-fluoro substitution on lipophilicity, permeability, and target engagement in phenylpropanamide series.

Quote Request

Request a Quote for N-allyl-3-(4-fluorophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.